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Compound of Interest

Compound Name: 1,2-Dichloropentane

Cat. No.: B160153

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,2-
dichloropentane, a halogenated alkane of interest in various chemical syntheses. The
following sections detail its mass spectrometry and nuclear magnetic resonance profiles, along
with standardized experimental protocols for data acquisition.

Molecular and Spectroscopic Overview

1,2-Dichloropentane (CsH10Cl2) is a chlorinated derivative of pentane. Understanding its
spectroscopic signature is crucial for its identification, characterization, and quantification in
experimental research and development.

Property Value

Molecular Formula CsH10Cl2

Molecular Weight 141.04 g/mol
IUPAC Name 1,2-dichloropentane
CAS Number 1674-33-5

Mass Spectrometry Data
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Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the analysis of
volatile compounds like 1,2-dichloropentane. The electron ionization (EI) mass spectrum is
characterized by a series of fragment ions.

Table 1: Mass Spectrometry Data for 1,2-Dichloropentane

. . Putative Fragment
Mass-to-Charge (m/z) Relative Intensity (%)

Assignment
55 99.99 [CaH7]*
41 49.40 [CsHs]*
27 35.80 [C2H3]*
42 31.70 [C3He]*
43 31.00 [CsH7]*

Data sourced from NIST Mass Spectrometry Data Center and PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. The following data are predicted values, as a publicly available experimental
spectrum with full assignment is not readily available. These predictions are based on
established computational models and serve as a reliable guide for spectral interpretation.

3C NMR Spectroscopy

The predicted 3C NMR spectrum of 1,2-dichloropentane shows five distinct signals,
corresponding to the five carbon atoms in unique chemical environments.

Table 2: Predicted 3C NMR Chemical Shifts for 1,2-Dichloropentane (Solvent: CDCls,
Reference: TMS)
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Carbon Atom Predicted Chemical Shift (ppm)
C1 (CHzClI) ~ 50-55
C2 (CHCI) ~ 65-70
C3 (CHz) ~30-35
C4 (CHz2) ~20-25
C5 (CHs) ~10-15

'H NMR Spectroscopy

The predicted *H NMR spectrum of 1,2-dichloropentane displays complex multiplets due to
spin-spin coupling between adjacent protons.

Table 3: Predicted *H NMR Data for 1,2-Dichloropentane (Solvent: CDCIs, Reference: TMS)

Predicted Chemical Predicted

Proton(s) ] o Integration
Shift (ppm) Multiplicity

Hon C1 ~3.6-38 Multiplet 2H

Hon C2 ~4.0-4.2 Multiplet 1H

Hon C3 ~1.7-1.9 Multiplet 2H

Hon C4 ~14-16 Multiplet 2H

Hon C5 ~09-11 Triplet 3H

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for the analysis of 1,2-dichloropentane using a
GC-MS system.
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e Sample Preparation:

o Prepare a dilute solution of 1,2-dichloropentane in a volatile organic solvent such as
dichloromethane or hexane. A typical concentration is 1 mg/mL.

o Transfer the solution into a clean 2 mL glass GC vial and seal with a septum cap.
 Instrumentation and Parameters:

o Gas Chromatograph: Agilent 7890B or equivalent.

o Column: HP-5ms (30 m x 0.25 mm, 0.25 pm film thickness) or equivalent.

o Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C at a
rate of 10°C/min, and hold for 5 minutes.

o Mass Spectrometer: Agilent 5977A or equivalent.
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 20 to 200.
o Source Temperature: 230°C.
o Quadrupole Temperature: 150°C.
» Data Acquisition and Analysis:
o Inject 1 pL of the prepared sample into the GC-MS system.
o Acquire the data using the instrument's software.

o Process the resulting chromatogram and mass spectra. ldentify the peak corresponding to
1,2-dichloropentane and compare its mass spectrum with a reference library (e.qg.,
NIST).
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Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes a general method for obtaining *H and 3C NMR spectra of liquid
samples like 1,2-dichloropentane.

e Sample Preparation:

o In a clean, dry vial, dissolve approximately 10-20 mg of 1,2-dichloropentane in 0.6-0.7
mL of deuterated chloroform (CDClIs).

o Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

o Filter the solution through a pipette plugged with glass wool directly into a clean 5 mm
NMR tube to remove any particulate matter.

o Cap the NMR tube securely.
 Instrumentation and Parameters:
o Spectrometer: Bruker Avance 11l 400 MHz spectrometer or equivalent.
o Probe: 5 mm broadband observe (BBO) probe.
o Temperature: 298 K.
e 1H NMR Acquisition:
o Pulse Program: A standard single-pulse experiment (e.g., 'zg30").
o Number of Scans: 16 to 64, depending on the sample concentration.
o Relaxation Delay: 1-2 seconds.
o Acquisition Time: 3-4 seconds.
o Spectral Width: -2 to 12 ppm.

e 13C NMR Acquisition:
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[e]

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

(¢]

Number of Scans: 1024 or more, as 13C has a low natural abundance.

[¢]

Relaxation Delay: 2 seconds.

[¢]

Acquisition Time: 1-2 seconds.

[e]

Spectral Width: -10 to 220 ppm.

» Data Processing:

[e]

Apply Fourier transformation to the acquired free induction decays (FIDs).

o

Phase the resulting spectra.

[¢]

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

[e]

Integrate the peaks in the *H spectrum and assign the chemical shifts in both spectra.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b160153?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

This guide provides essential spectroscopic data and standardized protocols for the analysis of
1,2-dichloropentane. The tabulated mass spectrometry and predicted NMR data serve as a
valuable reference for compound identification and characterization. The detailed experimental
workflows are intended to ensure reproducible and high-quality data acquisition for researchers
in the fields of chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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